3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide
Overview
Description
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, a benzamide moiety, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The bromination and nitration of the pyrazole ring are carried out using bromine and nitric acid, respectively. The final step involves the coupling of the substituted pyrazole with the benzamide derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The nitro and bromine substituents on the pyrazole ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The benzamide moiety may also interact with proteins or enzymes, modulating their function through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromo-1H-pyrazol-1-yl)-N-(3,5-dichlorophenyl)benzamide
- 3-(3-nitro-1H-pyrazol-1-yl)-N-(3,5-dichlorophenyl)benzamide
- 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide
Uniqueness
The unique combination of bromine and nitro substituents on the pyrazole ring, along with the dichlorophenyl benzamide moiety, imparts distinct chemical and biological properties to 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrCl2N4O3/c18-15-9-23(22-16(15)24(26)27)8-10-2-1-3-11(4-10)17(25)21-14-6-12(19)5-13(20)7-14/h1-7,9H,8H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUQNDFTEYWVMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)CN3C=C(C(=N3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrCl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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